Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]- Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18494070
InChI: InChI=1S/C18H25N/c1-2-3-15-4-6-16(7-5-15)8-9-17-10-12-18(14-19)13-11-17/h10-13,15-16H,2-9H2,1H3
SMILES:
Molecular Formula: C18H25N
Molecular Weight: 255.4 g/mol

Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-

CAS No.:

Cat. No.: VC18494070

Molecular Formula: C18H25N

Molecular Weight: 255.4 g/mol

* For research use only. Not for human or veterinary use.

Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]- -

Specification

Molecular Formula C18H25N
Molecular Weight 255.4 g/mol
IUPAC Name 4-[2-(4-propylcyclohexyl)ethyl]benzonitrile
Standard InChI InChI=1S/C18H25N/c1-2-3-15-4-6-16(7-5-15)8-9-17-10-12-18(14-19)13-11-17/h10-13,15-16H,2-9H2,1H3
Standard InChI Key DAUXIZYWZXMLAF-UHFFFAOYSA-N
Canonical SMILES CCCC1CCC(CC1)CCC2=CC=C(C=C2)C#N

Introduction

Structural Characteristics and Nomenclature

Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]- belongs to the class of substituted benzonitriles, distinguished by a cyclohexane ring in the trans configuration linked to a propyl group and an ethyl-bridged benzene core. The IUPAC name, 4-[2-(4-propylcyclohexyl)ethyl]benzonitrile, reflects its substituent arrangement: a nitrile group at the para position of the benzene ring and a trans-4-propylcyclohexyl moiety connected via an ethyl spacer. The trans geometry of the cyclohexyl group ensures minimal steric hindrance, promoting molecular alignment in liquid crystalline phases .

Comparative analysis with analogous compounds, such as 4-(trans-4-ethylcyclohexyl)benzonitrile (C₁₅H₁₉N) and trans-4-(4-propylcyclohexyl)benzonitrile (C₁₆H₂₁N), reveals that elongation of the alkyl chain (propyl vs. ethyl) enhances thermal stability and mesophase range . The molecular weight of 255.4 g/mol further differentiates it from shorter-chain derivatives, influencing its solubility and phase transition temperatures .

Synthesis and Reaction Conditions

The synthesis of Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]- involves sequential Friedel-Crafts alkylation and cyanation reactions. A representative pathway includes:

  • Cyclohexane Functionalization: Trans-4-propylcyclohexanol undergoes dehydration to form trans-4-propylcyclohexene, followed by hydrogenation to yield trans-4-propylcyclohexane.

  • Ethyl Bridging: The cyclohexane intermediate reacts with 1-bromo-4-ethylbenzene via nucleophilic substitution, forming the ethyl-bridged intermediate.

  • Nitrile Introduction: A cyanation step using copper(I) cyanide (CuCN) in dimethylformamide (DMF) introduces the nitrile group at the para position.

Table 1: Optimal Reaction Conditions for Key Synthesis Steps

StepReagents/CatalystsTemperature (°C)SolventYield (%)
Cyclohexane FormationH₂SO₄ (dehydration)120–140Toluene78
Ethyl BridgingK₂CO₃, Pd(PPh₃)₄80DMF65
CyanationCuCN, KCN150DMF72

Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >98% purity, critical for liquid crystal applications . Challenges include controlling stereoselectivity during cyclohexane ring formation and minimizing byproducts in the cyanation step.

Physicochemical Properties

Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]- exhibits a melting point of 30–35°C and a nematic-to-isotropic phase transition at 327.6K, aligning with trends observed in longer-chain PCH derivatives . Its density (0.98 g/cm³) and solubility profile—highly soluble in methanol and dichloromethane but insoluble in water—facilitate processing in organic solvents .

Table 2: Comparative Physicochemical Properties of Benzonitrile Derivatives

CompoundMolecular Weight (g/mol)Melting Point (°C)Nematic Phase Range (°C)Solubility
4-(trans-4-Ethylcyclohexyl)benzonitrile 213.3239–4342–85Methanol
trans-4-(4-Propylcyclohexyl)benzonitrile 227.344550–110Methanol
Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-255.4030–3535–130Methanol, DCM

The extended propyl chain enhances intermolecular van der Waals interactions, broadening the nematic phase range compared to ethyl-substituted analogs .

Applications in Liquid Crystal Technologies

This compound’s nematic phase enables its use in twisted nematic (TN) and in-plane switching (IPS) LCDs, where molecular alignment modulates light transmission . Its high optical anisotropy (Δn ≈ 0.18) and low viscosity improve response times in high-resolution displays .

Mechanism of Action:

  • Voltage-Driven Reorientation: Application of an electric field realigns molecules, altering polarization and light transmission .

  • Thermal Stability: The trans-4-propylcyclohexyl group stabilizes the nematic phase up to 130°C, suitable for automotive and industrial displays .

Recent studies highlight its potential in light-shuttering smart windows and flexible displays, where mechanical stability and low operating voltages are paramount .

Hazard CategoryPrecautionary MeasuresEmergency Response
Acute Toxicity (Oral)Use gloves, avoid ingestionRinse mouth, seek medical attention
Skin IrritationWear protective clothingWash with soap/water
Environmental PersistenceStore in sealed containers, prevent dispersalContain spills with inert absorbents

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator